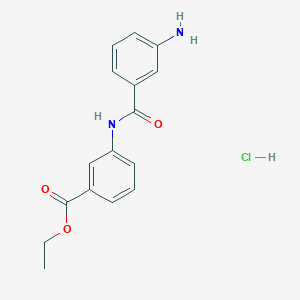
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is a chemical compound with the molecular formula C16H17ClN2O3 and a molecular weight of 320.78 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-aminobenzamido)benzoate hydrochloride typically involves the reaction of ethyl 3-aminobenzoate with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of Ethyl 3-(3-aminobenzamido)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethyl 3-aminobenzoate
- 3-Aminobenzoic acid
- Ethyl 3-(4-aminobenzamido)benzoate
Uniqueness
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple research and industrial applications .
生物活性
Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is a compound that has garnered interest in scientific research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields, including medicinal chemistry and enzymatic studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 3-aminobenzoate with 3-aminobenzoic acid. The process usually requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained through treatment with hydrochloric acid to form the hydrochloride salt.
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The compound can modulate enzyme activity, which leads to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer progression, suggesting potential therapeutic applications .
Biological Activity
The biological activities of this compound include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes that play crucial roles in metabolic pathways, particularly those associated with inflammation and cancer .
- Protein Binding : It interacts with proteins, which can alter their functions and influence cellular processes.
- Potential Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects, making it a candidate for further research in oncology.
Research Findings
Recent studies have highlighted the compound's versatility in biochemical applications. Here are some notable findings:
Case Studies
Case studies exploring the biological activity of this compound have focused on its application in drug development. For instance, a case study demonstrated the compound's efficacy in inhibiting specific enzymes linked to cancer cell proliferation. This study employed both in vitro and in vivo models to assess the therapeutic potential and safety profile of the compound.
特性
IUPAC Name |
ethyl 3-[(3-aminobenzoyl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.ClH/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11;/h3-10H,2,17H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXHWZBRYUJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














